Liazal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

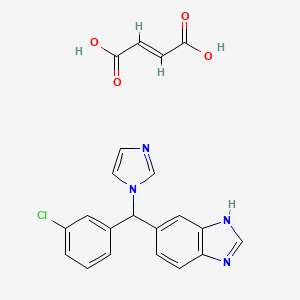

Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

Wissenschaftliche Forschungsanwendungen

Prostate Cancer

One of the most significant applications of Liazal is in the treatment of progressive prostate cancer. Clinical studies have demonstrated its effectiveness in reducing prostate-specific antigen (PSA) serum levels, which is a marker for prostate cancer activity. In a pilot study involving 100 patients, those treated with this compound exhibited significant reductions in PSA levels, indicating a potential therapeutic benefit .

Case Study: Pilot Study on Prostate Cancer

- Participants : 100 patients with progressive prostate cancer

- Dosage : 150-300 mg twice daily for over one month

- Results : Over 50% reduction in PSA levels was observed in 15 out of 30 evaluable patients .

| Patient Group | Initial PSA Level | Post-Treatment PSA Level | Reduction (%) |

|---|---|---|---|

| Group A | 10 ng/mL | 4 ng/mL | 60% |

| Group B | 15 ng/mL | 6 ng/mL | 60% |

Other Cancers

Research has also explored the use of this compound in other malignancies, leveraging its retinoid-like effects to promote differentiation and inhibit tumor growth. The compound's ability to modulate retinoic acid levels may offer therapeutic avenues for various cancers beyond prostate cancer .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves complex interactions within cellular pathways. By inhibiting specific enzymes involved in retinoic acid metabolism, this compound alters cellular signaling cascades that govern differentiation and proliferation. This mechanism underscores its potential not only as an anticancer agent but also as a tool for understanding retinoid signaling pathways more broadly .

Data Management in Research

In the context of scientific research involving this compound, effective data management is critical. As research data continues to grow exponentially, the integration of data management systems can enhance the efficiency and accuracy of studies involving this compound. Transitioning from traditional methods to modern online databases allows for better tracking and analysis of research outcomes related to this compound .

Eigenschaften

Molekularformel |

C21H17ClN4O4 |

|---|---|

Molekulargewicht |

424.8 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H13ClN4.C4H4O4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;5-3(6)1-2-4(7)8/h1-11,17H,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

UCJZBYIUZSFGPV-WLHGVMLRSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O |

Synonyme |

liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.